molecular formula C10H10O4 B14300971 Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- CAS No. 115436-75-4

Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-

Cat. No.: B14300971
CAS No.: 115436-75-4
M. Wt: 194.18 g/mol
InChI Key: WSAWHAMVRCMYSN-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- is an organic compound with significant importance in various fields of scientific research. This compound is known for its unique chemical structure, which includes an ethanone group attached to a phenyl ring substituted with acetyloxy and hydroxy groups. Its molecular formula is C10H10O4, and it is often used as a building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- typically involves the acetylation of 3,4-dihydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.

Major Products Formed

    Oxidation: Formation of 3-acetoxy-4-hydroxybenzoic acid.

    Reduction: Formation of 1-[3-(acetyloxy)-4-hydroxyphenyl]ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- involves its interaction with various molecular targets and pathways. The hydroxy and acetyloxy groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antioxidant activity is attributed to the presence of the hydroxy group, which can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(3-hydroxyphenyl)-: Similar structure but lacks the acetyloxy group.

    Ethanone, 1-[4-(acetyloxy)-3-(chloromethyl)phenyl]-: Contains a chloromethyl group instead of a hydroxy group.

    Ethanone, 1-[3,5-bis(acetyloxy)phenyl]-: Contains two acetyloxy groups on the phenyl ring.

Uniqueness

Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]- is unique due to the presence of both acetyloxy and hydroxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications.

Properties

CAS No.

115436-75-4

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(5-acetyl-2-hydroxyphenyl) acetate

InChI

InChI=1S/C10H10O4/c1-6(11)8-3-4-9(13)10(5-8)14-7(2)12/h3-5,13H,1-2H3

InChI Key

WSAWHAMVRCMYSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)OC(=O)C

Origin of Product

United States

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